molecular formula C4H16N2O8P2 B14656067 Phosphoric acid--piperazine (2/1) CAS No. 52978-33-3

Phosphoric acid--piperazine (2/1)

Cat. No.: B14656067
CAS No.: 52978-33-3
M. Wt: 282.13 g/mol
InChI Key: DNVIGFDFKWXCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoric acid–piperazine (2/1) is a compound formed by the reaction of phosphoric acid and piperazine in a 2:1 molar ratio. This compound is known for its flame-retardant properties and is used in various industrial applications, particularly in the production of flame-retardant materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphoric acid–piperazine (2/1) is synthesized through a salt-forming reaction between anhydrous piperazine and phosphoric acid. The reaction involves the dehydration polymerization under heating in a nitrogen atmosphere . The process can be summarized as follows:

    Reactants: Anhydrous piperazine and phosphoric acid.

    Reaction Conditions: Heating in a nitrogen atmosphere to facilitate dehydration polymerization.

    Product: Poly(phosphoric acid piperazine).

Industrial Production Methods

The industrial production of phosphoric acid–piperazine (2/1) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure consistent product quality. The use of advanced reactors and continuous monitoring systems helps in achieving high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid–piperazine (2/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reagents: Anhydrous piperazine, phosphoric acid.

    Conditions: Heating in a nitrogen atmosphere for dehydration polymerization.

Major Products Formed

Scientific Research Applications

Phosphoric acid–piperazine (2/1) has several scientific research applications, including:

Comparison with Similar Compounds

Phosphoric acid–piperazine (2/1) can be compared with other flame-retardant compounds, such as:

Uniqueness

Phosphoric acid–piperazine (2/1) is unique due to its high thermal stability and excellent charring capability, making it an effective flame retardant for various applications .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for phosphoric acid–piperazine (2/1), and how is its structural integrity validated?

Phosphoric acid–piperazine (2/1) is synthesized via a salt-forming reaction between anhydrous piperazine and phosphoric acid, followed by dehydration under nitrogen atmosphere. Structural validation employs Fourier transform infrared (FTIR) spectroscopy to confirm hydrogen bonding and salt formation, alongside solid-state ¹³C and ³¹P NMR to verify covalent linkages and phosphorus coordination . X-ray diffraction (XRD) is critical for crystallographic analysis, particularly when investigating structure-directing effects of piperazine in aluminophosphate frameworks .

Q. How does piperazine influence the structural properties of aluminophosphates in synthesis?

Piperazine acts as a structure-directing agent in aluminophosphate synthesis. By modulating its concentration in hydrothermal reactions with boehmite and phosphoric acid, distinct layered aluminophosphate phases are obtained. Reverse temporal evolution processes (analyzing early-stage crystallization via XRD and NMR) reveal that piperazine’s conformational flexibility dictates the final framework topology, enabling tailored material design .

Q. What spectroscopic techniques are used to analyze hydrogen bonding and proton transfer in phosphoric acid–piperazine derivatives?

FT-IR spectroscopy identifies proton transfer from phosphoric acid to piperazine’s nitrogen atoms, evidenced by shifts in NH stretching vibrations (e.g., disappearance of υ(NH) at 3143 cm⁻¹ and emergence of NH₂⁺ bands at 3080–3050 cm⁻¹). Theoretical DFT calculations (B3LYP/6-31G(d,p)) with empirical scaling (0.9627) validate experimental vibrational data, resolving discrepancies between observed and computed frequencies .

Advanced Research Questions

Q. How does the synergistic interaction between phosphoric acid and piperazine enhance flame retardancy in epoxy resins?

The phosphoric acid–piperazine system forms a phosphorus-nitrogen synergistic flame retardant (e.g., PPAP). During combustion, phosphoric acid promotes char formation via dehydration, while piperazine releases non-flammable gases (NH₃, H₂O) to dilute oxygen. Thermogravimetric analysis (TGA) and cone calorimetry reveal that PPAP increases char residue from 5% (neat epoxy) to 25%, reducing peak heat release rate by 40%. The char layer’s insulation properties are confirmed via SEM-EDS, showing homogeneous phosphorus distribution .

Q. What computational strategies resolve contradictions between experimental and theoretical spectral data for phosphoric acid–piperazine complexes?

Density functional theory (DFT) simulations at the B3LYP/6-31G(d,p) level model molecular geometry, vibrational frequencies, and electronic properties. Discrepancies arise from neglecting solvent effects or anharmonic vibrations in calculations. Scaling factors (e.g., 0.9627 for IR) and implicit solvent models (e.g., PCM) improve alignment. Natural Bond Orbital (NBO) analysis further explains hydrogen-bonding networks and charge transfer mechanisms .

Q. How do reaction variables (pH, concentration) affect the kinetics of phosphoric acid–piperazine systems in catalytic applications?

In acid-catalyzed reactions, increasing pH (reducing [H⁺]) accelerates reaction rates due to deprotonation of piperazine, enhancing nucleophilicity. Kinetic studies show a first-order dependence on [piperazine] and inverse fractional order on [H⁺] (slope ≈ -0.7 in lnk’ vs ln[H⁺] plots). For example, hydrolysis rates of 1-methylpiperazine increase 3-fold when pH rises from 2.5 to 4.0, validated via UV-Vis monitoring of intermediate species .

Q. What methodologies address contradictions in surface tension data for piperazine-phosphoric acid blends under industrial gas impurities?

Surface tension measurements using pendant drop tensiometry reveal impurities (e.g., acetic acid, methanol) disrupt hydrogen bonding in piperazine-phosphoric acid solutions, increasing surface tension by 15–20%. Contradictions arise from impurity concentration thresholds: below 0.1 M, methanol reduces surface tension via co-solvency; above 0.5 M, it induces phase separation. Statistical design of experiments (DoE) with ANOVA identifies critical impurity thresholds .

Q. Methodological Guidelines

  • Experimental Design : Use response surface methodology (RSM) to optimize synthesis variables (e.g., molar ratios, temperature) for tailored material properties .
  • Data Validation : Cross-reference XRD, NMR, and DFT calculations to resolve structural ambiguities .
  • Contradiction Analysis : Apply sensitivity analysis to impurity effects in surface tension studies and error-propagation models in kinetic data .

Properties

CAS No.

52978-33-3

Molecular Formula

C4H16N2O8P2

Molecular Weight

282.13 g/mol

IUPAC Name

phosphoric acid;piperazine

InChI

InChI=1S/C4H10N2.2H3O4P/c1-2-6-4-3-5-1;2*1-5(2,3)4/h5-6H,1-4H2;2*(H3,1,2,3,4)

InChI Key

DNVIGFDFKWXCCP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN1.OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.